molecular formula C12H18N4O2 B1382853 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester CAS No. 1421312-14-2

2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

Cat. No. B1382853
M. Wt: 250.3 g/mol
InChI Key: HJEYVNMAGFIZOX-UHFFFAOYSA-N
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Description

The compound “2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester” is a derivative of pyrido[3,2-d]pyrimidine . It is a white solid with a molecular weight of 250.3 . The IUPAC name for this compound is tert-butyl 2-amino-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate .


Synthesis Analysis

The synthesis of similar pyrido[3,2-d]pyrimidine derivatives has been reported . The series was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation . The reaction conditions were optimized under microwave irradiation, and a wide range of amines or boronic acids were used to determine the scope and limitations of each method .


Molecular Structure Analysis

The X-ray crystallographic data of a similar 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivative were used to formally establish the structures of the products .


Chemical Reactions Analysis

The compound was functionalized by aminations or the Suzuki–Miyaura cross-coupling reaction using in situ C–O activation, an innovative and direct method that is particularly powerful to modulate heteroaromatic structures .


Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 250.3 . The InChI code for this compound is 1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15) .

Scientific Research Applications

Synthesis and Utility in Peptide and Peptidomimic Synthesis

The compound is instrumental in the synthesis of heterocyclic β-amino acids, specifically β-amino-5-pyrimidinepropanoic ester, which is valuable in peptide and peptidomimic synthesis. This synthesis route is significant due to its high yield and potential for large-scale production (Bovy & Rico, 1993).

Development of Highly Functionalised Amino Acids

It plays a role in the novel synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This process is notable for its good to high yield and diastereoselectivity, showcasing the compound's utility in creating complex and precise amino acid structures (Meninno et al., 2021).

Role in Fungicidal Property Synthesis

The compound is used as a precursor in synthesizing derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which possess fungicidal properties. This highlights its potential in agricultural or pharmaceutical applications (Tumkevičius et al., 2013).

Intermediate in Targeted Molecular Synthesis

It serves as an intermediate in synthesizing specific target molecules, such as in the production of mTOR targeted PROTAC molecule PRO1. This application demonstrates its role in precise, targeted drug design (Zhang et al., 2022).

Method for Preparation of Esters and Amides

The compound is used in a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids. This method has expanded the synthesis of new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, indicating its versatility in chemical synthesis (Santilli et al., 1971).

Activation of Carboxylic Acids

The compound is involved in the activation of carboxylic acids via dialkyl pyrocarbonates, aiding in the preparation of symmetric anhydrides and esters of N-protected amino acids. This application is important for various synthetic procedures in organic chemistry (Pozdnev, 2009).

Future Directions

The design of novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives is a major challenge to discover new biologically active small molecules . This strategy has long been applied in heterocyclic chemistry, in particular through the design and the functionalization of fused polynitrogenated derivatives, which contain hetero-aromatic and aliphatic moieties .

properties

IUPAC Name

tert-butyl 2-amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYVNMAGFIZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Reactant of Route 6
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

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